molecular formula C39H29ClN6 B2704177 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 361366-59-8

2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2704177
CAS No.: 361366-59-8
M. Wt: 617.15
InChI Key: SWJBAMMDJDQYJO-UHFFFAOYSA-N
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Description

2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a pyrazole ring, and various phenyl groups

Preparation Methods

The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This step involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst to form the quinazoline ring.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine or its derivatives with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the quinazoline and pyrazole intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or pyrazole N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents such as dichloromethane or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be compared with other quinazoline and pyrazole derivatives, such as:

    4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide: This compound shares a similar quinazoline core but differs in its substitution pattern and functional groups.

    N-(2-benzoyl-4-methylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide: Another related compound with a benzamide group, used in similar research applications.

The uniqueness of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H29ClN6/c1-26-17-19-29(20-18-26)38-33(25-45(44-38)31-15-9-4-10-16-31)36-24-35(27-11-5-2-6-12-27)43-46(36)39-41-34-22-21-30(40)23-32(34)37(42-39)28-13-7-3-8-14-28/h2-23,25,36H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJBAMMDJDQYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H29ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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